(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Overview
Description
Synthesis Analysis
The synthesis of oxazoles, which are core components of the mentioned compound, involves catalytic processes under mild conditions. For example, gold catalysis has been used for the synthesis of disubstituted oxazoles from propargylcarboxamides, showcasing a method that allows the formation of oxazoles with significant efficiency and under gentle reaction conditions (Hashmi et al., 2004). Additionally, the versatility of oxazoles synthesis has been demonstrated through the use of templates like 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, which allows for the synthesis of various functionalized oxazoles (Misra & Ila, 2010).
Molecular Structure Analysis
Chiral bis(oxazoline) complexes containing similar molecular frameworks to the compound have been synthesized and characterized, with their structure and applications in catalytic reactions detailed. The single crystal X-ray analyses of these complexes provide insight into the molecular structure and potential reactivity of such compounds (Jiang et al., 2001).
Chemical Reactions and Properties
Oxazole derivatives, such as those related to the target compound, have been synthesized through various chemical reactions including copper-catalyzed intramolecular cyclization of functionalized enamides. These processes are crucial for introducing diverse functionalities into the oxazole ring, highlighting the compound's reactivity and potential for further modification (Kumar et al., 2012).
Physical Properties Analysis
The physical properties of oxazole derivatives are closely related to their molecular structure. The synthesis and characterization of such compounds, including their crystal structure and physical form, provide a basis for understanding the physical characteristics of “(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]” and similar molecules.
Chemical Properties Analysis
The chemical properties of oxazoles and their derivatives are influenced by their molecular framework and substituents. Studies on the reactivity, such as selective oxidation reactions and the formation of methylene-bridged bis-1,3-dicarbonyl derivatives, shed light on the chemical behavior and potential applications of these compounds in various fields (Li et al., 2009).
Scientific Research Applications
Catalytic Phospho-Transfer Reaction : Jiang et al. (2001) discussed the synthesis and characterization of complexes containing this compound. These complexes were examined as catalyst precursors in the catalytic phospho-transfer reaction, indicating its potential in catalysis (Jiang et al., 2001).
Enantioselective Diels–Alder Catalysis : Faller and Lavoie (2001) reported the use of a chiral ruthenium bisoxazoline complex, derived from this compound, as an efficient catalyst for enantioselective Diels–Alder reactions (Faller & Lavoie, 2001).
Conformational Analysis Using Vibrational Circular Dichroism Spectroscopy : Aamouche and Stephens (2011) conducted a study on the conformations of the chiral bisoxazoline, exploring its various stable conformations using density functional theory (DFT) calculations. This research highlights the compound's relevance in structural chemistry (Aamouche & Stephens, 2011).
Photophysical Properties in Light-Emitting Electrochemical Cells : Heo and Choe (2015) discussed the synthesis and characterization of cationic iridium(III) complexes using this compound as an ancillary ligand. These complexes were used in light-emitting electrochemical cells (LECs), indicating its application in lighting technologies (Heo & Choe, 2015).
Enantioselective Catalysis Using Copper Complexes : Müller et al. (1991) reported the synthesis of C2-symmetric tetrahydro-2,2'-methylenebis[oxazoles] and their use as chiral ligands in copper complexes for enantioselective catalysis (Müller et al., 1991).
Potential Topoisomerase I Inhibitory Activity : Delot et al. (2009) synthesized a series of compounds related to this chemical structure, exploring their potential as topoisomerase I inhibitors (Delot et al., 2009).
Safety And Hazards
Future Directions
While specific future directions for this compound are not mentioned in the available resources, similar compounds have been used in the synthesis of isoxazolidine derivatives by reacting nitrone with α,β-unsaturated acyl phosphonate . This suggests potential applications in organic synthesis and medicinal chemistry.
properties
IUPAC Name |
(3aR,8bS)-2-[[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2/t16-,17-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHSVQLSNIGJNC-JYWFKMLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)CC4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452334 | |
Record name | (3aS,8aR,3a'S,8a'R)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] | |
CAS RN |
175166-49-1 | |
Record name | (3aS,8aR,3a'S,8a'R)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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